N-(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly as inhibitors of tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .
Preparation Methods
The synthesis of N4-(1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. One common synthetic route involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provides the desired product with moderate to good yields and involves a sequential opening/closing cascade reaction.
Chemical Reactions Analysis
N~4~-(1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.
Cyclization: Cyclization reactions can be used to form additional ring structures, enhancing the compound’s stability and biological activity.
Scientific Research Applications
N~4~-(1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves the inhibition of tropomyosin receptor kinases (TRKs). TRKs are transmembrane proteins that, when activated, trigger downstream signal transduction pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are associated with cell proliferation, differentiation, and survival . By inhibiting TRKs, the compound can potentially prevent the continuous activation and overexpression of these kinases, thereby inhibiting cancer cell growth and proliferation.
Comparison with Similar Compounds
N~4~-(1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazolo[3,4-b]pyridine derivatives, such as:
1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines: These compounds have shown anti-tumor efficacy in mouse models of breast cancer.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have been evaluated for their anticancer activity in vitro and in vivo cancer models.
Pyrrolopyrazine derivatives: These compounds have been studied for their synthetic approaches and biological activities.
The uniqueness of N4-(1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific structure and its potential as a TRK inhibitor, which distinguishes it from other similar compounds.
Properties
Molecular Formula |
C20H18N8O2 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H18N8O2/c1-10-14-5-13(8-21-18(14)28(4)25-10)23-19(29)15-6-16(12-7-22-27(3)9-12)24-20-17(15)11(2)26-30-20/h5-9H,1-4H3,(H,23,29) |
InChI Key |
CGRLTCXKCUMYTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)NC(=O)C3=CC(=NC4=C3C(=NO4)C)C5=CN(N=C5)C)C |
Origin of Product |
United States |
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